N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
CAS No.: 866150-42-7
Cat. No.: VC4722793
Molecular Formula: C18H18FNO
Molecular Weight: 283.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866150-42-7 |
|---|---|
| Molecular Formula | C18H18FNO |
| Molecular Weight | 283.346 |
| IUPAC Name | 1-(2-fluorophenyl)-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine |
| Standard InChI | InChI=1S/C18H18FNO/c1-12-8-9-16(17-14(12)10-18(2,3)21-17)20-11-13-6-4-5-7-15(13)19/h4-9,11H,10H2,1-3H3 |
| Standard InChI Key | QIGIGZBEFQMIID-RGVLZGJSSA-N |
| SMILES | CC1=C2CC(OC2=C(C=C1)N=CC3=CC=CC=C3F)(C)C |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a 2,3-dihydrobenzofuran scaffold substituted with methyl groups at positions 2, 2, and 4, alongside a Schiff base linkage at position 7. The (E)-configured imine group bridges the benzofuran core to a 2-fluorophenyl moiety. This configuration is critical for maintaining planar geometry, which influences electronic properties and biological interactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | 2,3-Dihydro-1-benzofuran with 2,2,4-trimethyl substitution |
| Schiff Base Linkage | (E)-N-(2-fluorophenyl)methylidene group at position 7 |
| Molecular Formula | C₁₉H₁₉FNO |
| Molecular Weight | 299.36 g/mol (calculated) |
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
The synthesis likely follows the Claisen-Schmidt condensation, a widely used method for Schiff base formation. Analogous protocols involve refluxing a benzofuran-amine derivative with 2-fluorobenzaldehyde in acetic acid (AcOH) or another polar aprotic solvent . For example, the reaction of 7-amino-2,2,4-trimethyl-2,3-dihydro-1-benzofuran with 2-fluorobenzaldehyde in AcOH at 80–100°C for 6–12 hours would yield the target compound. Catalysts such as sulfuric acid or sodium acetate (AcONa) may enhance reaction efficiency .
Table 2: Representative Synthesis Conditions
| Reactant | Conditions | Yield | Source |
|---|---|---|---|
| Benzofuran-amine + Aldehyde | AcOH, 100°C, 6 h, H₂SO₄ catalyst | 42–62% | |
| Analogous Schiff Bases | Ac₂O, AcONa, 100°C, 1.5 h | 26–62% |
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol or column chromatography. Characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the structure:
-
¹H NMR: Signals for aromatic protons (δ 6.5–8.0 ppm), imine CH=N (δ ~8.3 ppm), and methyl groups (δ 1.2–2.5 ppm).
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IR: Stretching vibrations for C=N (1640–1620 cm⁻¹) and C-F (1220–1150 cm⁻¹) .
Crystallographic and Stereochemical Insights
E-Stereochemistry Validation
In related compounds, X-ray crystallography confirms the (E)-configuration of the imine bond. For instance, in (E)-7-methoxy-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, the C=N bond length is 1.345 Å, and the torsion angle C–C=N–C approaches 180°, confirming planarity . Similar analysis for the target compound would likely reveal a C=N bond length of 1.34–1.36 Å and minimal deviation from coplanarity.
Conformational Dynamics
The 2,3-dihydrobenzofuran core introduces rigidity, while the methyl substituents induce steric effects. Crystallographic data for analogs show dihedral angles of ~68° between aromatic rings, suggesting moderate distortion .
Applications and Future Directions
Material Science Applications
Schiff bases are explored as ligands in coordination chemistry. The fluorine atom’s electronegativity could stabilize metal complexes for catalytic applications.
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